5-Methyl-1,3,4-oxadiazol-2(3H)-one
Description
Contextualization within Oxadiazole Chemistry and its Significance
The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of profound interest in medicinal chemistry and materials science. chemsrc.comspectrabase.com Derivatives of 1,3,4-oxadiazole are recognized for their wide array of biological activities. The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester groups make it a valuable scaffold in drug design, contributing to enhanced pharmacological profiles. mdpi.com
Within this important class of compounds, 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS No: 3069-67-8) emerges as a pivotal intermediate. rrpharmacology.ru Its structure, featuring a reactive ketone within the heterocyclic ring and a methyl group, provides a versatile platform for further chemical modifications. This allows for the synthesis of a diverse library of derivative compounds with tailored properties, positioning it as a key player in the development of new agrochemicals and pharmaceuticals. rrpharmacology.ru
Historical Perspective of this compound Research
The investigation of this compound and its synthesis has a documented history stretching back several decades. Early synthetic routes, as indicated by patents from the early 1990s, often involved the reaction of acethydrazide (B32501) with phosgene (B1210022). This method, while effective, utilized highly toxic and hazardous materials, prompting a search for safer and more environmentally benign alternatives.
Subsequent research focused on developing more accessible and less hazardous synthetic pathways. A notable approach involves the use of phosgene substitutes, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), which are easier to handle. Research efforts, for instance in the Turnbull laboratory, have also explored alternative synthetic strategies, such as the one-pot synthesis from sydnones. sigmaaldrich.com This evolution in synthetic methodology reflects a broader trend in chemical research towards greener and more sustainable practices.
Contemporary Research Landscape and Unexplored Avenues
In the current research climate, this compound is primarily valued as a crucial building block. It serves as a key intermediate in the synthesis of a variety of complex molecules with significant biological activity. For example, it is a precursor in the production of certain modern insecticides. rrpharmacology.ru Furthermore, its derivatives are actively being investigated for a range of pharmaceutical applications. Research has shown that compounds derived from this oxadiazolone can act as potent inhibitors of enzymes such as carbonic anhydrase, which are targets for treating conditions like glaucoma. sigmaaldrich.comnih.gov
Despite the progress made, the full potential of this compound remains to be unlocked. Unexplored avenues of research include the systematic exploration of its derivatization to generate novel classes of compounds with unique biological activities. The investigation into its applications in materials science, for instance in the development of polymers or energetic materials, is another promising area that is still in its infancy. lookchem.com Additionally, the development of even more efficient, atom-economical, and sustainable catalytic methods for its synthesis continues to be a target for contemporary chemical research.
Compound Data
Below are tables detailing the key properties of the compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3069-67-8 | sigmaaldrich.com |
| Molecular Formula | C₃H₄N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 100.08 g/mol | researchgate.net |
| Melting Point | 112 °C | sigmaaldrich.comresearchgate.net |
| Boiling Point | 134 °C at 14 mmHg | researchgate.net |
| Density | 1.56 g/cm³ | sigmaaldrich.com |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Expected Key Features |
| ¹H NMR | A singlet peak for the methyl (CH₃) protons. A broad singlet for the N-H proton. |
| ¹³C NMR | A signal for the methyl carbon. Signals for the two carbons within the oxadiazole ring, with the carbonyl carbon (C=O) appearing at a characteristic downfield shift. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration. Bands corresponding to N-H and C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (100.0273 u). sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXROHRFMWHXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415853 | |
| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-67-8 | |
| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-oxadiazol-2(3H)-one, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Methyl 1,3,4 Oxadiazol 2 3h One
Established Synthetic Pathways for 5-Methyl-1,3,4-oxadiazol-2(3H)-one
The synthesis of this compound is primarily achieved through cyclization reactions that utilize hydrazides and various carbonyl compounds or their equivalents. These methods provide versatile routes to the oxadiazolone ring system.
Cyclization Reactions utilizing Hydrazides and Carbonyl Compounds
A cornerstone in the synthesis of 1,3,4-oxadiazoles involves the cyclization of hydrazides. nih.gov These reactions can be broadly categorized based on the carbonyl source and the specific reagents used to facilitate the ring closure.
Reaction of Methylhydrazine with Diethyl Oxalate (B1200264)
The reaction between methylhydrazine and diethyl oxalate serves as a potential pathway to form the 1,3,4-oxadiazole (B1194373) core. In a related synthesis, the reaction of oxalic acid with hydrazine (B178648) hydrate (B1144303) in a 2:1 molar ratio under specific conditions yields dihydrazinium oxalate. scielo.org.za This salt consists of two hydrazinium (B103819) cations and an oxalate anion. scielo.org.za The crystal structure is stabilized by a network of intermolecular hydrogen bonds. scielo.org.za
Cyclization of Methylhydrazine with Ethyl 2-oxoacetate
The reaction of acethydrazide (B32501) with ethyl chlorooxoacetate can produce ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. chemicalbook.com This intermediate can then undergo cyclization to form the desired this compound. A typical procedure involves treating acethydrazide with ethyl chlorooxoacetate in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com
Reaction of Acethydrazide with Trichloromethyl Chloroformate or Di(trichloromethyl) Carbonate
A common and effective method for synthesizing this compound involves the reaction of acethydrazide with phosgene (B1210022) or its safer solid surrogates, trichloromethyl chloroformate (diphosgene) and di(trichloromethyl) carbonate (triphosgene). google.com Triphosgene (B27547), a stable solid, is often preferred due to its high reactivity and the reduced reaction times and increased purity and yield it offers compared to other carbonylating agents. nih.gov The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (B1671644) with a catalyst such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). google.com Triphosgene decomposes to generate phosgene in situ, which then reacts with acethydrazide to form the oxadiazolone ring. taylorfrancis.com This method avoids the direct handling of highly toxic phosgene gas. google.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Acethydrazide | Trichloromethyl Chloroformate | Pyridine or DMAP | 1,2-Dichloroethane | This compound |
| Acethydrazide | Di(trichloromethyl) Carbonate | Pyridine or DMAP | 1,2-Dichloroethane | This compound |
Cyclization of Acylhydrazides with Dehydrating Reagents (e.g., POCl₃, concentrated sulfuric acid, phosphonium (B103445) salts)
The cyclodehydration of N,N'-diacylhydrazines is a widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com This approach utilizes various dehydrating agents to facilitate the ring closure.
Phosphorus Oxychloride (POCl₃): POCl₃ is a conventional and frequently employed reagent for the cyclization of diacylhydrazines and other suitable precursors to form the 1,3,4-oxadiazole ring. biointerfaceresearch.comipindexing.com For instance, 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide can be cyclized by heating with POCl₃ to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide. rrpharmacology.ru The reaction is often performed by heating the reactants, and after completion, the excess POCl₃ is removed, and the product is isolated after neutralization. rrpharmacology.ru In some cases, silica-supported POCl₃ has been used. ipindexing.com
Concentrated Sulfuric Acid: Concentrated sulfuric acid is another classical dehydrating agent used for this transformation. biointerfaceresearch.com
Phosphonium Salts: While less common, phosphonium-based reagents can also be employed for the dehydrative cyclization.
| Precursor | Dehydrating Agent | Conditions | Product |
| 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide | POCl₃ | Heating at 80°C for 4-5 hours | 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide rrpharmacology.ru |
| Diacylhydrazines | Concentrated H₂SO₄ | Varies | 2,5-disubstituted 1,3,4-oxadiazoles biointerfaceresearch.com |
Cyclization with 1,1'-Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) serves as a mild and effective dehydrating agent for the synthesis of 1,2,5-oxadiazoles from bisoximes at room temperature. organic-chemistry.org Its application can be extended to the cyclization of hydrazides to form 1,3,4-oxadiazolones. The reaction of hydrazides with triphosgene, a related carbonylating agent, in the presence of triethylamine is a facile method for constructing various oxadiazolones. nih.gov
Iodine-Mediated Oxidative Cyclization and Rearrangement Protocols
Iodine-mediated reactions have emerged as a powerful tool for the synthesis of 1,3,4-oxadiazolones, offering a transition-metal-free approach under mild conditions. rsc.orgresearchgate.net This methodology often involves the oxidative cyclization of acylhydrazones or a sequential condensation followed by a tandem oxidative cyclization and rearrangement. rsc.orgresearchgate.netnih.gov
A notable protocol involves the reaction of methyl or benzyl (B1604629) carbazates with aldehydes. rsc.orgresearchgate.net The process begins with a condensation step to form a hydrazone intermediate. In the presence of iodine and a base, an intramolecular C-O bond is formed, followed by a Chapman-like rearrangement of the methyl or benzyl group at elevated temperatures (around 90 °C). rsc.orgresearchgate.net This method is valued for its efficiency and ability to produce a variety of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones in good to excellent yields. rsc.orgresearchgate.net
Stoichiometric amounts of molecular iodine in the presence of potassium carbonate can also effectively mediate the oxidative cyclization of acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org This method is scalable and demonstrates good functional group tolerance. researchgate.netorganic-chemistry.org Furthermore, iodine can be used to promote the oxidative C-O bond formation in the reaction between semicarbazones and various aldehydes, leading to 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.comnih.gov
In the context of green chemistry, iodine and hypervalent iodine reagents are considered inexpensive and environmentally friendly alternatives to metal catalysts for constructing C-O and C-N bonds through oxidative decarboxylation. nih.gov
One-Pot Synthetic Strategies for Oxadiazolones
One such strategy involves the sequential N-acylation and dehydrative cyclization of ethyl carbazate (B1233558) with N-acylbenzotriazoles. organic-chemistry.orgorganic-chemistry.org This reaction, facilitated by a dehydrating agent like triphenylphosphine-iodine (Ph3P-I2), conveniently produces 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org These intermediates can then be treated with alkyl halides to yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.orgorganic-chemistry.org
Another efficient one-pot approach utilizes carbon dioxide (CO2) as a C1 synthon. rsc.org This method involves the reaction of CO2 with hydrazines and aryl or aliphatic aldehydes, promoted by hypoiodite, to conveniently synthesize 1,3,4-oxadiazol-2(3H)-ones. rsc.org The synthesis of this compound itself can be achieved by the cyclization of acetylhydrazide with trichloromethyl chloroformate or di(trichloromethyl) carbonate, using pyridine or 4-dimethylaminopyridine as a catalyst in a solvent like 1,2-dichloroethane. google.com
Furthermore, a one-pot synthesis-functionalization strategy allows for the streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. nih.gov
Novel and Green Synthesis Approaches for this compound and its Derivatives
In recent years, there has been a significant shift towards the development of novel and environmentally friendly synthetic methods for 1,3,4-oxadiazoles, including this compound. These "green" approaches, such as microwave-assisted and ultrasonic-assisted synthesis, offer numerous advantages over conventional methods, including shorter reaction times, higher yields, and reduced energy consumption. nih.govwjarr.comjyoungpharm.orgresearchgate.net
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
Microwave-assisted organic synthesis has become a valuable and eco-friendly technique in green chemistry. wjarr.comjyoungpharm.org This method significantly reduces reaction times, is cost-effective, provides excellent yields, and simplifies the work-up process. wjarr.com The use of microwave irradiation can intensify chemical reactions, allowing for faster generation of products with increased purity. nih.govjyoungpharm.org
Several studies have reported the successful synthesis of 1,3,4-oxadiazole derivatives using microwave irradiation. nih.govwjarr.comjyoungpharm.orgidaampublications.innih.gov For instance, the synthesis of 2-substituted-1,3,4-oxadiazole analogues has been achieved by reacting a hydrazide with an aromatic aldehyde, followed by cyclization with acetic anhydride (B1165640) under microwave irradiation in the presence of silica (B1680970) gel. wjarr.com Another approach involves the oxidative cyclization of N-acyl hydrazones using chloramine-T under microwave irradiation to produce 5-substituted 1,3,4-oxadiazoles. jchemrev.com
| Starting Materials | Reagents/Conditions | Product | Advantage |
| Isoniazid, Aromatic Aldehyde | DMF, Microwave (300W) | Schiff base intermediate | Fast reaction (3 min) |
| Schiff base intermediate | Chloramine-T, Ethanol (B145695), Microwave (300W) | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Efficient cyclization (4 min) |
| Acyl hydrazides, N-protected α-amino acid | POCl₃, Microwave (100W) | 1,3,4-oxadiazole derivatives | High yields |
Ultrasonic-Assisted Synthetic Methods for Oxadiazoles
Ultrasonic-assisted synthesis is another green chemistry approach that has been effectively applied to the synthesis of 1,3,4-oxadiazole derivatives. researchgate.netnih.govsemanticscholar.orgnih.govresearchgate.netrdd.edu.iqnih.gov This technique utilizes high-frequency sound waves to accelerate chemical reactions, leading to shorter reaction times, improved yields, and milder reaction conditions. researchgate.net
An ultrasound-assisted procedure has been developed for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide in ethanol with potassium bicarbonate as a base, achieving yields of 81-93%. nih.govsemanticscholar.org Similarly, 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives have been synthesized via an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a small amount of DMF, without the need for acidic or basic catalysts. nih.gov This method offers good to excellent yields and easy work-up procedures. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield |
| Hydrazides, Cyanogen bromide | Ethanol, Potassium bicarbonate, Ultrasound | 5-substituted-1,3,4-oxadiazol-2-amines | 81-93% nih.govsemanticscholar.org |
| Aryl hydrazides, Carbon disulfide | DMF, Ultrasound | 5-substituted 1,3,4-oxadiazole-2-thiols | Good to excellent nih.gov |
| Benzohydrazine derivatives, Chloroacetic acid, p-phenylene diamine/hydrazine | DMSO, Ultrasound | 1,3,4-oxadiazole derivatives | - |
Catalyst-Driven Synthesis for Enhanced Efficiency and Reduced Environmental Impact
Catalyst-driven synthetic methods play a crucial role in enhancing the efficiency and reducing the environmental footprint of 1,3,4-oxadiazole synthesis. Both metal-based and metal-free catalytic systems have been developed to promote these transformations.
A palladium-catalyzed oxidative, intramolecular cyclocarbonylation offers a direct and efficient route to construct 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.org Copper-catalyzed oxidative annulation of sydnones with perfluorocarboxylic anhydride provides a pathway to 3-aryl-5-fluoroalkyl-1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.org Furthermore, a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen is an efficient method for preparing 2,5-disubstituted 1,3,4-oxadiazole derivatives with broad scope and good functional-group tolerance. researchgate.net
Visible-light-promoted, catalyst-free cyclization reactions have also been developed. For example, the reaction between aldehydes and hypervalent iodine(III) reagents under visible light affords 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields under mild conditions. acs.org Eosin Y, an organophotocatalyst, can be used for the oxidative heterocyclization of semicarbazones under visible light, providing rapid and efficient access to 5-substituted 2-amino-1,3,4-oxadiazoles. organic-chemistry.orgnih.gov
Derivatization Strategies and Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. Derivatization strategies often focus on substitution at the N-3 and C-5 positions of the oxadiazole ring.
One common approach involves the reaction of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one with various electrophiles. wright.edu Nitration studies on this compound have shown that the oxadiazolinone ring system acts as a moderate donor, allowing for electrophilic aromatic substitution on the phenyl ring. wright.edu
The synthesis of 5-substituted-2-(N-aryl/alkyl)-1,3,4-oxadiazoles can be achieved by first acylating a hydrazide with an isothiocyanate to form a thiosemicarbazide, followed by cyclization with tosyl chloride/pyridine. jchemrev.com Additionally, Mannich reactions have been employed to synthesize 3-substituted aminomethyl-2-thio-1,3,4-oxadiazole derivatives. jchemrev.com
Electrophilic Aromatic Substitution on the Oxadiazolinone Ring System
The 1,3,4-oxadiazole ring is an aromatic heterocycle; however, its reactivity in electrophilic aromatic substitution (EAS) is complex and highly dependent on the substituents attached to the ring. Due to the presence of two electronegative nitrogen atoms and an oxygen atom, the oxadiazole ring itself is electron-deficient. This inherent property generally makes electrophilic attack on the ring carbons difficult. nih.gov
However, when substituted with an activating group, such as a phenyl group at the N-3 position, the system's reactivity can be modulated. Studies on 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one have shown that the oxadiazolinone ring system can act as a moderate electron-donating group, directing electrophiles to the attached phenyl ring. wright.edu The electrophilic substitution, therefore, does not occur on the oxadiazole ring itself but on the N-phenyl substituent.
A key example of this is the nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one. The reaction with nitric acid, typically using a sulfuric acid catalyst, results in the addition of a nitro group (—NO₂) to the phenyl ring. wright.eduminia.edu.eg The position of the substitution on the phenyl ring is directed by the activating nature of the oxadiazolinone moiety.
Table 1: Electrophilic Nitration of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one Derivatives
| Starting Material | Electrophile | Product(s) | Observations | Reference |
|---|---|---|---|---|
| 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one | NO₂+ | para-nitro substituted derivative | The oxadiazolinone ring acts as a moderate donor, directing substitution. | wright.edu |
This reactivity pattern underscores that the 1,3,4-oxadiazol-2(3H)-one ring participates in electrophilic aromatic substitution primarily by influencing the reactivity of its substituents rather than undergoing substitution itself.
Nucleophilic Substitution Reactions of Halogen-Substituted Oxadiazoles
In contrast to their general resistance towards electrophilic attack, the electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group like a halogen is present on a ring carbon. nih.gov While direct nucleophilic substitution on an unsubstituted this compound is not typical, its halogenated derivatives are valuable intermediates for introducing a wide range of functional groups.
The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen. youtube.com The presence of the electronegative heteroatoms in the ring facilitates this attack by withdrawing electron density, making the carbon atom more electrophilic.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thioether-substituted oxadiazoles, respectively. For example, a 2-chloro-5-methyl-1,3,4-oxadiazole (B3176218) can react with a primary amine (R-NH₂) to yield a 2-amino-5-methyl-1,3,4-oxadiazole derivative.
Table 2: General Scheme for Nucleophilic Substitution on Halogenated 1,3,4-Oxadiazoles
| Substrate | Nucleophile (Nu⁻) | Product | Type of Substitution | Reference |
|---|---|---|---|---|
| 2-Halo-5-R-1,3,4-oxadiazole | R'-O⁻ (Alkoxide) | 2-Alkoxy-5-R-1,3,4-oxadiazole | Nucleophilic Aromatic Substitution | nih.gov |
| 2-Halo-5-R-1,3,4-oxadiazole | R'-S⁻ (Thiolate) | 2-(Alkylthio)-5-R-1,3,4-oxadiazole | Nucleophilic Aromatic Substitution | mdpi.com |
These reactions are synthetically valuable for building more complex molecules from a halogenated oxadiazole precursor.
Mannich Reaction for the Introduction of Side Chains
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of this compound, the N-H proton at the 3-position is acidic and can be readily utilized in a Mannich reaction. This three-component reaction involves the oxadiazolinone, formaldehyde, and a primary or secondary amine. nih.govyoutube.com
The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt from the amine and formaldehyde. youtube.com The oxadiazolinone, acting as the nucleophile, then attacks this iminium ion, resulting in the introduction of an aminomethyl side chain at the N-3 position. nih.govnih.gov
Table 3: Mannich Reaction on 1,3,4-Oxadiazole-2(3H)-thione (Analogue)
| Substrate | Amine Component | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-Arylaminomethyl derivatives | N-Mannich Base Formation | nih.gov |
This methodology allows for the facile introduction of a diverse array of side chains, tethered to the oxadiazole ring via the N-3 position, significantly expanding the chemical space accessible from the parent compound.
Regioselective Methylation for Specific Product Yields
Alkylation, and specifically methylation, of this compound presents a question of regioselectivity. The molecule possesses two potential nucleophilic sites for alkylation: the nitrogen atom at position 3 (N-alkylation) and the exocyclic oxygen atom at position 2 (O-alkylation), which is part of a tautomeric system. The outcome of the reaction—yielding either an N-methyl or an O-methyl product—is highly dependent on the reaction conditions.
Factors influencing regioselectivity include the nature of the base, the solvent, and the alkylating agent. Generally, reactions under kinetic control (e.g., using a strong base at low temperature) may favor one isomer, while thermodynamic conditions (e.g., weaker base, higher temperature) might favor the other. While specific studies on the regioselective methylation of this compound are not detailed in the provided search results, principles from related heterocyclic systems suggest that harder electrophiles might favor O-alkylation, while softer electrophiles would favor N-alkylation.
Table 4: Potential Products of Regioselective Methylation
| Reaction Site | Methylating Agent | Potential Product | Isomer Type |
|---|---|---|---|
| N-3 | Methyl Iodide | 3,5-Dimethyl-1,3,4-oxadiazol-2(3H)-one | N-Methylated |
Precise control over these reaction parameters is essential for achieving high yields of a specific, desired methylated product.
Ring Transformation and Rearrangement Reactions of this compound
The 1,3,4-oxadiazole ring, while aromatic, can undergo ring transformation reactions when treated with potent nucleophiles, leading to the formation of different, often more stable, heterocyclic systems. A common pathway for such transformations is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net
When a 1,3,4-oxadiazole derivative is treated with a bidentate nucleophile, such as hydrazine (H₂N-NH₂), the nucleophile can attack one of the ring carbons. This is followed by the cleavage of an endocyclic bond (ring opening) and subsequent intramolecular cyclization involving the second nucleophilic site of the reagent, resulting in a new heterocyclic ring.
For instance, the reaction of a 2-substituted-1,3,4-oxadiazole with hydrazine can lead to the formation of a 1,2,4-triazole (B32235) derivative. researchgate.net Similarly, reactions with other nucleophiles can yield different ring systems.
Table 5: Examples of 1,3,4-Oxadiazole Ring Transformations
| Starting Ring | Reagent | Resulting Ring | Reaction Type | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Hydrazine | 1,2,4-Triazole | ANRORC Rearrangement | researchgate.net |
These rearrangement reactions highlight the utility of the 1,3,4-oxadiazole core as a synthon for accessing a variety of other important heterocyclic scaffolds.
Advanced Spectroscopic and Analytical Characterization of 5 Methyl 1,3,4 Oxadiazol 2 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
For 5-Methyl-1,3,4-oxadiazol-2(3H)-one, the ¹H-NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule. The methyl (CH₃) protons would appear as a singlet, and the amine (NH) proton would also appear as a singlet, which is typically broad and its chemical shift can be concentration-dependent.
The ¹³C-NMR spectrum would provide insight into the carbon environment. It is expected to display three signals: one for the methyl carbon, and two for the carbons of the oxadiazole ring (C=O and C-CH₃). The chemical shifts of these carbons are indicative of their electronic environment within the heterocyclic ring.
While specific, experimentally verified spectral data for this compound is not widely published, analysis of its derivatives provides context. For example, in derivatives like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the methyl group protons on a related oxadiazole structure appear around 2.49 ppm, and the ring carbons show characteristic shifts. ontosight.ai
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.3 | Singlet | -CH₃ |
| ¹H | ~10-12 | Singlet (broad) | -NH |
| ¹³C | ~10-15 | - | -CH₃ |
| ¹³C | ~150-160 | - | C5-CH₃ |
| ¹³C | ~155-165 | - | C2=O |
Note: This table is based on theoretical predictions and data from related structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to exhibit several key absorption bands that confirm its structure. A prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically seen in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the amine group is expected to appear as a medium to strong band around 3100-3300 cm⁻¹. Other significant absorptions would include C-H stretching from the methyl group (around 2900-3000 cm⁻¹), C-N stretching, and C-O-C stretching vibrations within the heterocyclic ring.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3100-3300 | Medium-Strong | N-H Stretch |
| 2900-3000 | Medium | C-H Stretch (methyl) |
| 1700-1800 | Strong | C=O Stretch (carbonyl) |
| 1600-1680 | Medium | C=N Stretch |
| 1200-1300 | Medium | C-N Stretch |
| 1000-1100 | Medium | C-O-C Stretch (ring) |
Note: This table represents typical ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular weight of this compound is approximately 100.08 g/mol . ontosight.ai In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 100. The fragmentation of the molecular ion would provide valuable structural information. Plausible fragmentation pathways could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 85, or the loss of a carbon monoxide (CO) molecule to yield a fragment at m/z 72. Further fragmentation of the ring could also occur.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 100 | [C₃H₄N₂O₂]⁺ | - |
| 85 | [C₂H₁N₂O₂]⁺ | •CH₃ |
| 72 | [C₂H₄N₂O]⁺ | CO |
| 57 | [C₂H₃N₂]⁺ | CO, •OH |
Note: This table is based on theoretical fragmentation pathways.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial method for determining the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared with the theoretical values calculated from the proposed molecular formula to validate its elemental composition.
The molecular formula for this compound is C₃H₄N₂O₂. The theoretical elemental composition can be calculated based on its atomic weights. Experimental determination of the elemental composition that matches these theoretical values provides strong evidence for the correctness of the empirical and molecular formula. For instance, in the analysis of related derivatives, the experimentally found percentages of C, H, and N closely match the calculated values, typically within a ±0.4% margin, confirming their proposed structures. ontosight.ai
Table 4: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % |
|---|---|---|
| Carbon (C) | C₃H₄N₂O₂ | 36.00 |
| Hydrogen (H) | C₃H₄N₂O₂ | 4.03 |
| Nitrogen (N) | C₃H₄N₂O₂ | 28.00 |
| Oxygen (O) | C₃H₄N₂O₂ | 31.97 |
Note: These are the calculated theoretical percentages.
Theoretical and Computational Chemistry Studies on 5 Methyl 1,3,4 Oxadiazol 2 3h One
Quantum Chemical Calculations (Ab initio, DFT) for Electronic and Structural Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. ajchem-a.com These methods allow for the optimization of molecular geometry and the calculation of various molecular orbitals and electronic properties. For instance, studies on related 1,3,4-oxadiazole (B1194373) derivatives often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to obtain reliable results. ajchem-a.com
HOMO-LUMO Energy Analysis and Molecular Stability/Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A larger energy gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive and less stable molecule. nih.gov
In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability for the molecule. ajchem-a.com For a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO gaps ranged from 3.15 eV to 3.83 eV. nih.gov
Table 1: Representative Global Reactivity Descriptors for a 1,3,4-Oxadiazole Derivative (Data adapted from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) ajchem-a.com
| Parameter | Value (eV) |
| HOMO Energy | -6.5743 |
| LUMO Energy | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
| Chemical Hardness (η) | 2.2407 |
| Chemical Softness (S) | 0.4462 |
| Electronegativity (χ) | 4.3335 |
| Electrophilicity Index (ω) | 4.1904 |
This interactive table provides a summary of the global reactivity descriptors for a representative 1,3,4-oxadiazole derivative.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.
For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most electron-rich regions, making them the primary sites for electrophilic attack. ajchem-a.com This type of analysis is crucial for understanding how the molecule might interact with biological targets or other reactants.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule.
In computational studies of 1,3,4-oxadiazole derivatives, NBO analysis is used to investigate the delocalization of electron density and the stability arising from intramolecular charge transfer. For instance, in a study of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netsemanticscholar.orgontosight.aioxadiazole-2-thione, NBO analysis was employed to understand the charge transfer within the molecule.
In Silico Modeling for Toxicity and Metabolism Prediction
In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. These computational models can help in identifying potential liabilities before significant resources are invested in synthesis and experimental testing.
For derivatives of 1,3,4-oxadiazole, various online tools and software can be used to predict their pharmacokinetic profiles and potential toxicity. For example, the PubChem database provides computed GHS classification for related compounds like 5-Methyl-1,3,4-oxadiazol-2-amine, indicating potential hazards such as being harmful if swallowed and causing skin and eye irritation. nih.gov A study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide identified its biotransformation products as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. rrpharmacology.ru
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. It is widely used to understand the interactions between a potential drug molecule and its biological target at the atomic level. researchgate.net
Numerous studies have employed molecular docking to investigate the potential of 1,3,4-oxadiazole derivatives as inhibitors of various enzymes. For instance, derivatives have been docked into the active sites of enzymes like aromatase and the epidermal growth factor receptor (EGFR) to predict their binding modes and affinities. semanticscholar.orgekb.eg In a study of new 1,3,4-oxadiazole-based compounds, molecular docking revealed that the nitrogen atoms of the oxadiazole ring were involved in hydrogen bonding with amino acid residues in the active site of the EGFR tyrosine kinase domain. nih.gov These studies are crucial for structure-based drug design and for optimizing the interactions between the ligand and its target.
Graph Theoretical Analysis in Drug Target Identification
Graph theory provides a powerful framework for representing and analyzing complex networks, including those in chemical and biological systems. In the context of drug discovery, graph theoretical approaches can be used to model drug-target interaction networks and to identify new potential targets for a given compound.
Pharmacological and Biological Activity Research of 5 Methyl 1,3,4 Oxadiazol 2 3h One Derivatives
Antimicrobial Properties
The 1,3,4-oxadiazole (B1194373) scaffold is a well-established pharmacophore known for its presence in various antimicrobial agents. smolecule.comnih.govacs.org Research into derivatives of 5-Methyl-1,3,4-oxadiazol-2(3H)-one has further solidified the antimicrobial potential of this chemical class, with studies demonstrating notable efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
Derivatives of this compound have been shown to exhibit significant antibacterial properties. For instance, a synthesized derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, was tested against various Gram-positive and Gram-negative bacteria, demonstrating notable zones of inhibition and minimum inhibitory concentrations (MIC). The antibacterial action of oxadiazole derivatives is often attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
In a broader context of 1,3,4-oxadiazole derivatives, numerous studies have reported potent antibacterial effects. For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown activity comparable to standard antibiotics like ciprofloxacin (B1669076) against strains such as P. aeruginosa and B. subtilis. nih.gov N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have displayed a broad spectrum of activity, affecting Gram-positive bacteria like S. aureus and B. subtilis, as well as Gram-negative bacteria including P. aeruginosa and E. coli. nih.gov Furthermore, some 3-acetyl-1,3,4-oxadiazoline derivatives have demonstrated enhanced antibacterial activity compared to their non-acetylated counterparts, which is attributed to the presence of an additional toxophoric function. acs.org
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus | 25 | |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Bacillus cereus | 50 | |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | 50 | |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Klebsiella pneumoniae | 100 | |
| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one derivatives | S. aureus, E. coli, P. aeruginosa | 64-256 | nih.gov |
Antifungal Activity
In addition to their antibacterial effects, derivatives of this compound have demonstrated promising antifungal activity. asianpubs.orgnih.gov The structural features of the 1,3,4-oxadiazole ring are believed to play a crucial role in its fungicidal action.
Studies on a range of 5-substituted-1,3,4-oxadiazole-2-thiols have shown their efficacy against various fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is thought to enhance these biological activities. asianpubs.org In other research, new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones showed moderate inhibitory activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. nih.gov
Furthermore, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited significantly greater activity against A. niger and C. albicans when compared to the standard antifungal drug fluconazole. nih.gov The introduction of aromatic five-membered heterocycles, such as furan (B31954) and thiophene (B33073) rings, into the oxadiazole derivative structure has been shown to promote antifungal activity against plant pathogenic fungi. frontiersin.org
Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatus | Active at 200 µg/mL | asianpubs.org |
| 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones | Colletotrichum orbiculare, Botrytis cinerea, Rhizoctonia solani | Moderate inhibition | nih.gov |
| 5-(2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one | Candida krusei | Significant activity (32 µg/mL) | nih.gov |
| 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one | Candida krusei | Moderate activity (64 µg/mL) | nih.gov |
Anticancer and Antitumor Activities
The 1,3,4-oxadiazole nucleus is a key structural component in a number of compounds with demonstrated anticancer and antitumor properties. nih.govnih.gov Derivatives of this compound have been a particular focus of research in this area, with studies revealing their cytotoxic effects against a variety of cancer cell lines and shedding light on their mechanisms of action.
Cytotoxicity Against Various Cancer Cell Lines (e.g., HepG2, SGC-7901, MCF-7, MDA-MB-231, KCL-22, HeLa)
Derivatives of this compound have shown promising cytotoxic effects against a range of human cancer cell lines. For instance, fatty acid derivatives of 1,3,4-oxadiazol-2(3H)-one have been screened for their in vitro cytotoxicity against breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines. nih.gov Notably, some of these compounds displayed remarkable anticancer activity against the MDA-MB-231 and KCL-22 cell lines. nih.gov The presence of long fatty acid chains is believed to increase the accumulation and retention of these drugs by enhancing their affinity and permeability for cancer cell membranes. nih.gov
In broader studies of 1,3,4-oxadiazole derivatives, significant cytotoxic activity has been observed against various cancer cell lines. For example, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have demonstrated a stronger cytotoxic effect on breast cancer cells (MCF-7) than the reference compound, 5-fluorouracil. nih.gov Thioether derivatives of 1,3,4-oxadiazole have also shown potent activity against breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2) cell lines. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have exhibited high inhibitory effects on liver cancer cells (SMMC-7721) and lung cancer cells (A549), with one derivative showing strong inhibition of cervical cancer cells (HeLa). nih.gov
Table 3: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (Compound 3c) | MDA-MB-231 (Breast) | Not specified, but highly active | nih.gov |
| Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (Compound 3b) | KCL-22 (Lymphoblastoid) | Not specified, but remarkable activity | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 (Stomach) | 30.0 ± 1.2 | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 18.3 ± 1.4 | nih.gov |
| Caffeic acid-based 1,3,4-oxadiazole hybrid (Compound 5) | MCF-7 (Breast) | 30.9 | trdizin.gov.tr |
| Caffeic acid-based 1,3,4-oxadiazole hybrid (Compound 5) | A549 (Lung) | 18.3 | trdizin.gov.tr |
Mechanism-Based Approaches for Cytotoxic Effects
The cytotoxic effects of this compound derivatives are believed to be mediated through various cellular mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death. acs.org For instance, some novel 1,3,4-oxadiazole derivatives have been shown to cause cell death through apoptosis at a high rate. acs.org
The presence of the toxophoric –N=C-O- linkage in the 1,3,4-oxadiazole nucleus is considered a key factor in determining cytotoxic activity. nih.gov The structural modifications of the oxadiazole ring can lead to variations in pharmacological properties, making it a valuable scaffold in drug development.
Enzyme Inhibition as an Anticancer Strategy
A significant strategy through which this compound derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. smolecule.comnih.gov Research has identified several enzymatic targets for these compounds.
Derivatives of this compound have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can modulate pain and inflammation pathways. Furthermore, methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (B8649423) has shown promise in inhibiting key enzymes like thymidylate synthase and histone deacetylases (HDACs), leading to reduced proliferation of cancer cells. smolecule.com Overexpression of HDACs is associated with carcinogenesis and tumor progression, making HDAC inhibitors a valuable class of anticancer drugs. nih.gov
Other 1,3,4-oxadiazole derivatives have been identified as inhibitors of various other enzymes crucial for cancer development, including:
Epidermal Growth Factor Receptor (EGFR) and HER2: Some derivatives have shown significant activity as EGFR tyrosine kinase inhibitors, which play a role in uncontrolled cell growth. nih.gov
PARP-1: Certain 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory effects on PARP-1, an enzyme involved in DNA repair, leading to anti-proliferative activity in cancer cells. nih.gov
Telomerase: Novel 1,3,4-oxadiazole derivatives have shown telomerase inhibitory activity, which is a key target in cancer therapy due to its role in cellular immortality. nih.gov
Thymidine (B127349) Phosphorylase: Some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been identified as strong inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis. nih.govnih.gov
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the biosynthesis of DNA, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.com As cancer cells have a higher rate of DNA synthesis compared to normal cells, TS is a significant target for anticancer drug development. nih.gov Several studies have investigated 1,3,4-oxadiazole derivatives as TS inhibitors.
Researchers have synthesized and tested various thioether-containing 1,3,4-oxadiazole derivatives for their TS inhibitory potential. nih.gov One such compound, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole, demonstrated potent inhibitory activity against human thymidylate synthase with an IC₅₀ value of 0.62 µM, which was significantly more potent than the positive control, raltitrexed. nih.gov
In another study, new eugenol-based 1,3,4-oxadiazole analogues were developed as TS inhibitors. rsc.org Two compounds from this series showed strong inhibitory activity with IC₅₀ values of 0.61 µM and 0.56 µM, respectively, surpassing the efficacy of the established chemotherapeutic agent pemetrexed (B1662193) (IC₅₀ 2.81 µM). rsc.org These compounds were also found to induce apoptosis and arrest the cell cycle in the S phase in prostate and breast cancer cell lines. rsc.org
Furthermore, hybrid molecules incorporating the 1,3,4-oxadiazole ring have shown promise. A series of 1,3,4-oxadiazole-1,2,3-triazole hybrids were synthesized, with two compounds exhibiting remarkable TS inhibition (IC₅₀ of 2.52 µM and 4.38 µM), outperforming pemetrexed (IC₅₀ = 6.75 µM). mdpi.com Similarly, pyrrole-linked 1,3,4-oxadiazole hybrids attached to p-nitro and p-acetoxy arene units were identified as potent TS inhibitors. researchgate.net
Table 1: Thymidylate Synthase (TS) Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Series | Key Compound(s) | Target/Cell Line | IC₅₀/Inhibition % | Reference |
| Thioether-substituted 1,3,4-oxadiazoles | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Human Thymidylate Synthase | 0.62 µM | nih.gov |
| Eugenol-based 1,3,4-oxadiazole analogues | Compound 9 | Thymidylate Synthase | 0.61 µM | rsc.org |
| Eugenol-based 1,3,4-oxadiazole analogues | Compound 17 | Thymidylate Synthase | 0.56 µM | rsc.org |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | Compound 12 | Thymidylate Synthase | 2.52 µM | mdpi.com |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | Compound 13 | Thymidylate Synthase | 4.38 µM | mdpi.com |
| Pyrrole-linked 1,3,4-oxadiazole hybrids | Hybrid 4i | Thymidylate Synthase | 91.3% inhibition at 7.5 µM | researchgate.net |
| Pyrrole-linked 1,3,4-oxadiazole hybrids | Hybrid 4j | Thymidylate Synthase | 82.6% inhibition at 7.5 µM | researchgate.net |
Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining telomere length and chromosomal integrity, leading to the immortalization of cancer cells. nih.gov It is reactivated in the vast majority of primary tumors, making it an attractive target for cancer therapy. nih.gov Derivatives of 1,3,4-oxadiazole have been explored as potential telomerase inhibitors.
One study identified 2-(2,3-Dihydrobenzo[b] geneseo.edunih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole as the most potent telomerase inhibitor in its series, with an IC₅₀ of 1.27 µM. nih.gov Another series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives also demonstrated telomerase inhibitory effects. nih.gov Within this series, compounds 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione showed the highest antitumor activity through telomerase inhibition, with IC₅₀ values of 0.8 mM and 0.9 mM, respectively. nih.gov
Additionally, novel 2-chloropyridine (B119429) derivatives featuring a 1,3,4-oxadiazole moiety were synthesized and evaluated for telomerase inhibitory activity. nih.gov Two compounds from this group displayed significant inhibition with IC₅₀ values of 2.3 µM and 2.56 µM, comparable to the positive control, ethidium (B1194527) bromide. nih.gov Furthermore, a large series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety were prepared as potential telomerase inhibitors, with several compounds showing potent activity (IC₅₀ < 1 µM), significantly better than the control drug staurosporine. nih.gov
Table 2: Telomerase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Series | Key Compound(s) | IC₅₀ | Reference |
| 1,4-Benzodioxan-containing 1,3,4-oxadiazoles | 2-(2,3-Dihydrobenzo[b] geneseo.edunih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | 1.27 µM | nih.gov |
| 2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 0.8 mM | nih.gov |
| 2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 0.9 mM | nih.gov |
| 2-Chloropyridine-1,3,4-oxadiazole derivatives | Compound 70 | 2.3 µM | nih.gov |
| 2-Chloropyridine-1,3,4-oxadiazole derivatives | Compound 71 | 2.56 µM | nih.gov |
| 2-Phenyl-4H-chromone-1,3,4-oxadiazole derivatives | Multiple compounds | < 1 µM | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. nih.gov The overexpression of certain HDACs is associated with carcinogenesis, making them a valid target for anticancer therapies. nih.gov Research has shown that difluoromethyl-1,3,4-oxadiazoles (DFMOs) can act as potent and highly selective inhibitors of HDAC6, a specific isoform of the enzyme. nih.govnih.gov
These DFMOs function as mechanism-based and essentially irreversible inhibitors. nih.gov They are considered substrate analogs that undergo an enzyme-catalyzed ring hydration, which leads to the formation of a tight and long-lasting enzyme-inhibitor complex. nih.gov This mechanism provides a pathway for the rational design of highly selective HDAC6 inhibitors. nih.gov In contrast, a simple methyl-1,3,4-oxadiazole derivative was found to have only weak HDAC6 inhibitory properties, highlighting the importance of the difluoromethyl group for potent activity. nih.gov
Topoisomerase II Inhibition
Topoisomerase II is another essential enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. nih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to target this enzyme. nih.govnih.gov For instance, in a study of benzimidazole-based hybrids, an oxadiazole-containing derivative was identified as one of the most active candidates against Topoisomerase II, with an IC₅₀ value of 8.18 µM. nih.gov This demonstrates that the 1,3,4-oxadiazole ring can be a valuable component in the development of Topoisomerase II inhibitors. nih.gov
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that is involved in the reversible conversion of thymidine to thymine (B56734) and is implicated in tumor proliferation. nih.govnih.gov Inhibitors of TP have garnered significant attention for their potential to suppress tumor formation. nih.gov A series of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were synthesized and found to have high potency against both a breast cancer cell line and the thymidine phosphorylase enzyme, proving to be much stronger inhibitors than the reference compound 7-deazaxanthine. nih.govnih.gov
In a separate study, a series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for TP inhibition. nih.gov The majority of these compounds showed moderate inhibitory activity, with IC₅₀ values ranging from 38.24 µM to 258.43 µM. nih.gov The most active compound in this series, bearing a 4-hydroxyphenyl group at the C-5 position, had an IC₅₀ of 38.24 µM, which was comparable to the reference inhibitor 7-deazaxanthine (IC₅₀ 38.68 µM). nih.gov
Table 3: Thymidine Phosphorylase (TP) Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Series | Key Compound(s) | IC₅₀ | Reference |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiones | Derivatives 30 & 31 (also cited as 80 & 81) | Stronger than 7-deazaxanthine | nih.govnih.gov |
| 1,3,4-oxadiazole-2-thiones | Compound 6 (5-(4-hydroxyphenyl) derivative) | 38.24 ± 1.28 µM | nih.gov |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition for Neurodegenerative Disorders
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. geneseo.edunih.gov Its inhibition is considered a promising therapeutic strategy. acs.orgresearchgate.net A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have been identified as potent and highly selective inhibitors of GSK-3β. geneseo.edunih.gov
Initial compounds in this class showed poor pharmacokinetic profiles. acs.orgfigshare.com To address this, further modifications were made to reduce molecular weight and lipophilicity, leading to the identification of oxadiazole derivatives containing a sulfinyl group, specifically compounds (S)-9b and (S)-9c. geneseo.edunih.gov These compounds not only exhibited potent and selective GSK-3β inhibitory activity but also demonstrated good pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. nih.govresearchgate.net Furthermore, when administered orally to mice, these compounds significantly inhibited stress-induced tau hyperphosphorylation in the brain, a key pathological event in Alzheimer's disease. geneseo.edunih.gov
Structure-Activity Relationships (SAR) in Anticancer and Enzyme Inhibition
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any associated phenyl rings. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents. nih.govresearchgate.net
For Telomerase Inhibition: In a series of 2-chloropyridine derivatives, SAR analysis revealed that the position of electron-donating groups on an associated benzene (B151609) ring was critical; groups in the para position led to higher inhibitory activity compared to those in the ortho position. nih.gov For 2-phenyl-4H-chromone derivatives, the type, number, and position of substituents on the phenyl ring, as well as the substitution of methoxy (B1213986) groups, had a significant impact on telomerase inhibitory activity. nih.gov
For Thymidine Phosphorylase Inhibition: The inhibitory activity of 1,3,4-oxadiazole-2-thione derivatives against TP was found to be highly dependent on the substituent at the C-5 position of the oxadiazole ring. nih.gov The presence of a 4-hydroxyphenyl group at this position resulted in the most potent compound in the series. nih.gov
For General Anticancer Activity: In a study of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, the presence of a 5-nitrothiophene moiety as the arylvinyl group resulted in outstanding cytotoxic activity. nih.gov The position of the sulfonamide group on the benzenesulfonamide (B165840) scaffold was also important, with the meta position relative to the oxadiazole ring being optimal for activity. nih.gov
These SAR findings provide a rational basis for the future design of more potent and selective anticancer and enzyme-inhibiting agents based on the this compound scaffold.
Anti-inflammatory and Analgesic Properties
Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory and analgesic potential. Research has shown that the incorporation of the 1,3,4-oxadiazole moiety can lead to compounds with potent activity, often comparable to standard drugs like indomethacin, but with a potentially better safety profile, particularly concerning gastrointestinal side effects. acs.org
One area of research involves the synthesis of new imidazolyl-1,3,4-oxadiazoles. acs.org In these studies, compounds were designed through molecular hybridization of known anti-inflammatory agents. acs.org The resulting derivatives were evaluated for their analgesic and anti-inflammatory effects using established animal models, such as the writhing test and carrageenan-induced rat paw edema test. acs.org Several synthesized compounds exhibited significant analgesic and anti-inflammatory responses. acs.org Notably, some of the most active compounds were found to be non-ulcerogenic, a significant advantage over many traditional nonsteroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.gov
Another approach has been the derivatization of the carboxylic acid group of NSAIDs with heterocyclic moieties like 1,3,4-oxadiazole. nih.gov This modification has been reported to reduce gastric toxicity while maintaining or even increasing anti-inflammatory activity. uni.lu For instance, novel series of 5-{[4-(acetylamino) phenoxy] methyl}-1,3,4-oxadiazole-2-yl-sulfanyl-N-substituted-acetamides have been synthesized and tested, showing promising anti-inflammatory activity with low ulcerogenic potential. nih.gov Molecular docking studies have further suggested that these derivatives can effectively bind to the active site of the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs. nih.gov
Table 1: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity | Reference |
|---|---|---|---|
| 8c | 65.34 | Safe | nih.gov |
| 11 | Significant | Non-significant | acs.org |
| 13 | Significant | Non-significant | acs.org |
Antiviral Activity (e.g., HIV)
The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Research has focused on identifying compounds that can inhibit critical viral processes. nih.gov
One key target in HIV is the Tat protein, a transcriptional factor essential for viral transcription. nih.gov High-throughput screening of compound libraries has led to the identification of 1,3,4-oxadiazole derivatives that act as inhibitors of Tat-mediated viral transcription. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing these initial hits. For example, derivatives containing indole (B1671886) and acetamide (B32628) moieties have shown potent inhibitory effects on HIV-1 infectivity, with some compounds exhibiting half-maximal effective concentrations (EC50) in the sub-micromolar range. nih.gov
These promising derivatives have been shown to specifically interfere with the viral transcriptional step without affecting other stages of the infection cycle. nih.gov Their efficacy has been demonstrated in various cell lines, including T cells and peripheral blood mononuclear cells infected with HIV-1. nih.gov A significant finding is that these compounds retain their potency against anti-retroviral drug-resistant HIV-1 strains. nih.gov Mechanistic studies suggest that these oxadiazole derivatives may inhibit the epigenetic modulation of the long-terminal repeat (LTR) promoter regulated by Tat, thereby blocking viral transcription. nih.gov
Anticonvulsant Properties
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of new anticonvulsant agents. nih.gov Numerous studies have reported the anticonvulsant potential of various 1,3,4-oxadiazole derivatives. nih.govnih.gov
In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using standard models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govsigmaaldrich.com The synthesized compounds were also subjected to in silico analysis to predict their binding affinity to the human GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govsigmaaldrich.com The results indicated that some of the synthesized compounds exhibited significant anticonvulsant activity in both the MES and PTZ models, with their efficacy being comparable to standard antiepileptic drugs. nih.govsigmaaldrich.com The in silico docking studies supported these findings, showing a good correlation between the docking scores and the observed in vivo activity. nih.govsigmaaldrich.com
Another research avenue has explored the hybridization of the phenoxyphenyl-1,3,4-oxadiazole scaffold with a thio-N-phenylacetamide moiety. nih.gov This design strategy aims to create compounds that can act as benzodiazepine (B76468) (BZD) receptor agonists. nih.gov The resulting hybrid molecules demonstrated notable anticonvulsant activity, particularly in the MES test. nih.gov Further in vivo and in silico studies confirmed that the most potent of these compounds likely exert their anticonvulsant effect through agonistic activity at the BZD-binding site of the GABAA receptor. nih.gov
Table 2: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Hybrids in MES Test
| Compound | Dose (mg/kg) | Protection (%) | Reference |
|---|---|---|---|
| 8k | 2 | 75 | nih.gov |
| 8L | 5 | 75 | nih.gov |
| 8b | 100 | 75 | nih.gov |
| 8c | 20 | 75 | nih.gov |
| 8f | 20 | 75 | nih.gov |
| 8g | 10 | 75 | nih.gov |
Modulation of Ion Channels (e.g., Large-conductance Ca2+-activated potassium channels)
Information regarding the specific modulation of large-conductance Ca2+-activated potassium channels by this compound derivatives is not available in the reviewed scientific literature.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 1,3,4-oxadiazol-2(3H)-one have emerged as a promising class of monoamine oxidase (MAO) inhibitors. MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression.
Research has focused on the synthesis and evaluation of various substituted 1,3,4-oxadiazol-2(3H)-one derivatives for their MAO inhibitory activity. For example, a series of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and their analogs have been identified as reversible, highly potent, and selective inhibitors of MAO type B (MAO-B). The selectivity for MAO-B is particularly desirable for the treatment of Parkinson's disease as it enhances central dopamine (B1211576) levels with a lower risk of the side effects associated with non-selective MAO inhibitors.
In another study, a new series of 1,3,4-oxadiazole-3(2H)-carboxamide derivatives were synthesized and evaluated for their MAO inhibitory activity using a kynuramine (B1673886) fluorimetric assay. The preliminary results from this study indicated that many of the synthesized compounds exhibited moderate inhibitory activities towards MAO, suggesting that this class of compounds could serve as a valuable lead for the development of new MAO inhibitors.
Other Biological Activities
The 1,3,4-oxadiazole scaffold has also been investigated for its potential as an anthelmintic agent. While direct studies on this compound derivatives are limited, related heterocyclic structures have shown promise. For instance, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, which share some structural similarities, were synthesized and evaluated for their anthelmintic activity against the adult Indian earthworm (Pheretima posthuma).
The efficacy of these compounds was assessed by measuring the time taken for paralysis and death of the earthworms. The results indicated that while many of the tested compounds induced paralysis relatively quickly, their insecticidal action was less potent. This suggests that these derivatives primarily act by causing paralysis of the worms, which could lead to their expulsion from the host. These findings provide a basis for further investigation and optimization of related heterocyclic compounds as potential anthelmintic drugs.
Herbicidal, Insecticidal, and Fungicidal Properties for Agricultural Applications
Derivatives of 1,3,4-oxadiazole are recognized for their significant potential in agriculture as plant protection agents, demonstrating herbicidal, insecticidal, and fungicidal activities. mdpi.comresearchgate.net The versatility of the oxadiazole structure allows for the development of compounds with a broad spectrum of action against various agricultural pests and diseases. mdpi.comresearchgate.net
Herbicidal Activity
Research has shown that certain 1,3,4-oxadiazole derivatives are effective herbicides. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines has yielded compounds with notable activity against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com In a study focusing on pyrazole (B372694) derivatives, compounds incorporating a 1,3,4-oxadiazole moiety were synthesized and evaluated for their herbicidal effects. mdpi.com Specifically, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine demonstrated bleaching activity against green weeds and excellent post-emergence control of Digitaria sanguinalis L. at a rate of 750 g a.i. ha⁻¹. mdpi.com
Another study on tetrahydrophthalimide derivatives containing oxadiazole moieties found that compound B11 (2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) exhibited significant post-emergence herbicidal activity. acs.org It showed over 90% inhibition against Abutilon theophrasti (A.t.), Amaranthus retroflexus (A.r.), and Portulaca oleracea (P.o.) at application rates of 18.75 and 9.375 g a.i./ha, comparable to the commercial herbicide flumiclorac-pentyl. acs.org Furthermore, some 1,3,4-oxadiazole thioether derivatives, such as 5e (2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) and 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole), have been observed to have a bleaching effect on weeds. nih.gov
Table 1: Herbicidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Chemical Name | Target Weeds | Observed Effect | Reference |
|---|---|---|---|---|
| B11 | 2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 and 18.75 g a.i./ha | acs.org |
| 5e | 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | General weeds | Bleaching effect | nih.gov |
| 5g | 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | General weeds | Bleaching effect | nih.gov |
| N/A | 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Excellent post-emergence control at 750 g a.i. ha⁻¹ | mdpi.com |
Insecticidal Activity
The insecticidal properties of 1,3,4-oxadiazole derivatives have been investigated against various insect pests. nih.govscispace.comscielo.br A study focused on synthesizing 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid and testing their efficacy against several insects, including the cotton bollworm (Helicoverpa armigera), tobacco leaf-eating caterpillar (Spodoptera litura), cotton aphid (Aphis gossypii), cabbage diamondback moth (Plutella xylostella), and rice brown planthopper (Nilaparvata lugens). scispace.com
In another research effort, 1,3,4-oxadiazole derivatives were grafted onto chitosan (B1678972) and polymethylmethacrylate and evaluated for their insecticidal activity against the cotton leafworm Spodoptera littoralis. nih.gov Four of the chitosan-grafted compounds demonstrated good insecticidal effects against the fourth-instar larvae. nih.gov Furthermore, novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group have shown significant insecticidal activity against lepidopteran pests. scielo.br For example, compounds 5b and 5c exhibited 100% insecticidal activity against Plutella xylostella and armyworm at a concentration of 100 mg L⁻¹, while compound 5h showed 100% activity against armyworm at just 10 mg L⁻¹. scielo.br
Table 2: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Insect | Activity | Reference |
|---|---|---|---|
| 5b | Plutella xylostella, Armyworm | 100% activity at 100 mg L⁻¹ | scielo.br |
| 5c | Plutella xylostella, Armyworm | 100% activity at 100 mg L⁻¹ | scielo.br |
| 5h | Armyworm | 100% activity at 10 mg L⁻¹ | scielo.br |
| Chitosan-grafted derivatives | Spodoptera littoralis (4th instar larvae) | Good insecticidal activity | nih.gov |
Fungicidal Activity
The 1,3,4-oxadiazole scaffold is a key feature in many compounds with potent fungicidal properties. mdpi.comasianpubs.orgnih.gov A series of 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized and tested against various fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, demonstrating the broad-spectrum antifungal potential of this class of compounds. asianpubs.org
Further research into new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones revealed moderate inhibitory activity against plant pathogenic fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. nih.gov Similarly, a series of 1,3,4-oxadiazole thioether compounds were screened for activity against ten different fungi, with some showing good inhibition (>50%) against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. nih.gov
In the context of human pathogens, a 1,3,4-oxadiazole derivative, LMM6, was found to be highly effective against several clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. mdpi.com LMM6 also exhibited a fungicidal profile and promising anti-biofilm activity. mdpi.com
Table 3: Fungicidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Series | Target Fungi | Activity | Reference |
|---|---|---|---|
| LMM6 | Candida albicans | MIC: 8-32 µg/mL | mdpi.com |
| 1,3,4-Oxadiazole thioethers | Sclerotinia sclerotiorum, Rhizoctonia solani | >50% inhibition at 50 μg/mL | nih.gov |
| 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones | Colletotrichum orbiculare, Botrytis cinerea, Rhizoctonia solani | Moderate inhibition | nih.gov |
| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatus | Antifungal activity | asianpubs.org |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food and cosmetic industries. researchgate.net Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as effective tyrosinase inhibitors. researchgate.netnih.gov
One study reported a series of 1,3,4-oxadiazole compounds with excellent in-vitro mushroom tyrosinase inhibitory activity. nih.gov Notably, the compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide demonstrated exceptionally potent inhibition with an IC₅₀ value of 0.003 ± 0.00 µM, which is significantly more potent than the standard inhibitor kojic acid (IC₅₀ = 16.83 ± 1.16 µM). nih.gov This compound was also shown to decrease the expression of tyrosinase in B16F10 melanoma cells. nih.gov
Another investigation into indole-thiazolidine-2,4-dione derivatives identified compound 5w as a mixed-type tyrosinase inhibitor with an IC₅₀ value of 11.2 μM. researchgate.net Molecular docking studies suggested that this compound binds effectively to the tyrosinase enzyme. researchgate.net The development of such potent and efficient heterocyclic tyrosinase inhibitors is an active area of research. researchgate.net
Table 4: Tyrosinase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | IC₅₀ Value (µM) | Standard Inhibitor (IC₅₀, µM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 | Kojic acid (16.83 ± 1.16) | Not specified | nih.gov |
| 5w (indole-thiazolidine-2,4-dione derivative) | 11.2 | Not specified | Mixed-type | researchgate.net |
Applications and Future Directions in Chemical and Biomedical Sciences
5-Methyl-1,3,4-oxadiazol-2(3H)-one as a Key Intermediate in Complex Molecule Synthesis
This compound is a crucial heterocyclic building block in synthetic chemistry. Current time information in Bangalore, IN.rsc.org Its five-membered oxadiazole ring, featuring a methyl group at the 5-position, serves as a key intermediate for creating more complex molecules with significant applications in both agriculture and medicine. Current time information in Bangalore, IN.nih.gov The compound's utility stems from its stable core and the reactivity that allows for further functionalization, enabling the construction of diverse molecular architectures. Current time information in Bangalore, IN.wright.edu
In the field of agrochemistry, this compound is a vital intermediate in the production of modern insecticides. nih.govgoogle.com It is specifically used in the synthesis of pyrrole (B145914) aphid ketone, a novel triazinone-based heterocyclic pesticide. nih.govgoogle.com This agricultural chemical is noted for its high efficacy, low toxicity, and high selectivity. google.com Pyrrole aphid ketone demonstrates excellent control against a variety of crop pests, including aphids, plant hoppers, leafhoppers, and whiteflies on crops such as rice, vegetables, and cotton. nih.govgoogle.com The development of such pesticides highlights a move towards more environmentally friendly agricultural solutions. google.com The 1,2,4-oxadiazole (B8745197) scaffold, an isomer of the 1,3,4-oxadiazole (B1194373) core, is also being extensively explored in the discovery of new pesticides. mdpi.com
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, and this compound serves as an important starting material for a variety of pharmaceutical intermediates. Current time information in Bangalore, IN.rsc.orgcapes.gov.br This heterocycle is a key component in the synthesis of bioactive molecules, including enzyme inhibitors and anti-inflammatory agents. Current time information in Bangalore, IN. The oxadiazole nucleus is considered a bioisostere of amide and ester groups, a feature that can enhance the physicochemical and pharmacokinetic properties of a drug candidate. rsc.org Its incorporation into molecular designs can lead to compounds with a wide array of pharmacological activities, such as anticancer, antimicrobial, and antiparasitic effects. wright.edutaylorfrancis.comrsc.org For instance, derivatives are being used to synthesize potential treatments for Alzheimer's disease and other neurodegenerative disorders. researchgate.net
Development of New Therapeutic Agents Based on the Oxadiazole Scaffold
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of biological activities. wright.edutaylorfrancis.com Its derivatives have been extensively investigated and have shown promise in treating a multitude of diseases, largely due to the ring's ability to participate in hydrogen bonding and other interactions with biological targets. taylorfrancis.comresearchgate.net Researchers have successfully synthesized and screened numerous 1,3,4-oxadiazole derivatives, revealing significant potential across various therapeutic areas. taylorfrancis.comresearchgate.net
The versatility of the 1,3,4-oxadiazole ring has led to the discovery of compounds with potent activities, including:
Anticancer Activity : Derivatives have been shown to possess high cytotoxicity towards malignant cells by targeting various enzymes and proteins crucial for cancer cell proliferation, such as thymidine (B127349) phosphorylase and histone deacetylases. taylorfrancis.comnih.gov
Antimicrobial Activity : The scaffold is present in compounds designed to combat bacterial and fungal infections, with some derivatives showing activity stronger than reference antibiotics against strains like Pseudomonas aeruginosa and Staphylococcus aureus. rsc.org
Antiparasitic Activity : The oxadiazole core is an important and versatile scaffold in developing new drugs against parasitic diseases like leishmaniasis, malaria, and trypanosomiasis. rsc.orgmdpi.com
Enzyme Inhibition : Many derivatives act as potent inhibitors of various enzymes. For example, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide is a selective inhibitor of carbonic anhydrase II, relevant for glaucoma treatment. Other derivatives inhibit enzymes like Notum carboxylesterase, which is involved in Wnt signaling.
The wide range of biological activities associated with the 1,3,4-oxadiazole scaffold is summarized in the table below.
| Therapeutic Area | Target/Activity | Example Compound Type | Reference(s) |
| Oncology | Thymidine Phosphorylase Inhibition, Cytotoxicity | 1,3,4-Oxadiazole conjugates | taylorfrancis.comnih.gov |
| Infectious Disease | Antibacterial, Antifungal, Antitubercular | Quinolone and Benzothiazepine hybrids | rsc.org |
| Parasitology | Antimalarial, Antileishmanial, Antitrypanosomal | Broad-spectrum 1,3,4-oxadiazole derivatives | rsc.orgmdpi.com |
| Neurology | Alzheimer's Disease (Anti-cholinesterase) | 1,3,4-Oxadiazole-piperidine conjugates | |
| Inflammation | Anti-inflammatory | 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles | researchgate.net |
| Metabolic Disease | α-Glucosidase Inhibition (Antidiabetic) | Benzimidazole-based 1,3,4-oxadiazoles | researchgate.net |
| Enzyme Inhibition | Carbonic Anhydrase, Notum Carboxylesterase | Substituted benzenesulfonamides, Phenyl-1,3,4-oxadiazol-2(3H)-ones |
Role in Materials Science (e.g., Electrochromic Materials)
Beyond biomedicine, the 1,3,4-oxadiazole scaffold has found significant applications in materials science. This is due to the inherent characteristics of the ring system, which include excellent thermal and chemical stability, and high photoluminescence quantum yield. Initially recognized for their use as electron-transporters in Organic Light Emitting Diodes (OLEDs), the applications of oxadiazole derivatives have expanded into other optoelectronic areas. google.comresearchgate.net
Specifically, polymers and molecules incorporating the 1,3,4-oxadiazole unit are being investigated as electrochromic materials. rsc.orgnih.gov Electrochromic materials can reversibly change their color when a voltage is applied, making them suitable for applications like smart windows, displays, and optical switches. rsc.org Research has shown that poly(1,3,4-oxadiazole)s exhibit interesting electrochromic behaviors and enhanced redox stability. nih.gov Copolymers of oxadiazole have been reported to show very sharp color changes, a desirable property for high-contrast displays. rsc.org The synthesis of novel 1,3,4-oxadiazole derivatives, such as those functionalized with tetrathiafulvalene (B1198394) (TTF) chromophores, has led to electrochemically-reversible compounds, demonstrating the potential of this scaffold in creating advanced functional materials. rsc.org
Addressing Challenges in Drug Discovery and Development (e.g., Pharmacokinetic Profiles, Brain Permeability)
A significant hurdle in drug development is achieving a desirable pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The 1,3,4-oxadiazole ring is frequently employed to overcome these challenges. rsc.orgresearchgate.net The scaffold is considered a bioisostere of carboxylic acids, esters, and amides, and its inclusion in a drug candidate can improve metabolic stability and membrane permeability. rsc.orgresearchgate.net
One of the most challenging aspects of treating central nervous system (CNS) disorders is ensuring the drug can cross the blood-brain barrier (BBB). Several studies have demonstrated that derivatives of the oxadiazole scaffold can achieve brain permeability. For example, mouse pharmacokinetic studies of an optimized 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative, developed as a Notum inhibitor, showed good plasma exposure and partial penetration of the blood-brain barrier. Furthermore, computational and in vitro models, such as the parallel artificial membrane permeability assay (PAMPA), have been used to predict and confirm that certain oxadiazole derivatives have a high likelihood of crossing the BBB. mdpi.com The strategic incorporation of the 1,3,4-oxadiazole moiety, sometimes combined with other chemical modifications like fluorination, can enhance lipophilicity and other properties that facilitate BBB penetration, making it a valuable tool in the design of neurotherapeutics.
Emerging Research Areas for this compound and its Analogues
The research landscape for this compound and its analogues continues to expand, driven by the scaffold's versatility. Key emerging areas include:
Novel Synthetic Routes : There is ongoing research into developing more efficient and environmentally friendly methods for synthesizing the core structure and its derivatives. rsc.org This includes one-pot synthesis methodologies and exploring new catalytic systems to improve yields and reduce costs. wright.edu
Identification of New Biological Targets : Researchers are moving beyond traditional targets to explore the effects of oxadiazole derivatives on newly identified enzymes and signaling pathways. A prime example is the targeting of Notum carboxylesterase to modulate Wnt signaling, which has therapeutic potential in diseases like osteoporosis.
Chemical Proteomics and Target Deconvolution : For new antibiotic candidates identified through phenotypic screening, such as certain 1,3,4-oxadiazole-3-ones active against MRSA, chemical proteomics is being used to elucidate their mechanism of action and identify their specific molecular targets within the bacteria.
Development of Broad-Spectrum Agents : The scaffold is being used to design single compounds that are effective against multiple pathogens. Recent efforts have led to the development of 1,3,4-oxadiazole derivatives with potent activity against a range of parasites, including those that cause trypanosomiasis, leishmaniasis, and malaria. mdpi.com
Fragment-Based Drug Design : The oxadiazole core is being utilized as a starting fragment in structure-based drug design campaigns. Crystallographic screening can identify how the fragment binds to a protein target, providing a foundation for building more complex and potent inhibitors.
These evolving research directions underscore the sustained importance of the this compound scaffold as a valuable starting point for innovation in chemistry and medicine.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are documented:
- Hydrazide Cyclization : Reacting acetyl hydrazine with acetic acid derivatives under basic conditions (e.g., NaHCO₃ in CH₃COOCH₃ at 0°C) achieves ~99% yield .
- Carbon Dioxide Route (CDR) : Hydrazides react with CO₂ in ethanol under basic conditions, offering a green chemistry approach with high yields (89–97%) and scalability .
- Key Variables : Temperature control (<0°C) minimizes side reactions in the hydrazide method, while CDR requires precise CO₂ pressure and base stoichiometry.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : For unambiguous confirmation of core structure and substituent orientation (e.g., 5-(4-methylphenyl) analogues) .
- Spectroscopic Techniques : ¹H/¹³C NMR for functional group analysis and IR for carbonyl (C=O) stretching (~1750 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 210–260 nm) ensures ≥95% purity for biological assays .
Advanced Research Questions
Q. What strategies are employed to enhance the aqueous solubility of this compound derivatives for in vivo studies?
- Methodological Answer : Structural modifications include:
- Phenoxy Substituents : Introducing 2,4-difluorophenoxy groups improves solubility by reducing hydrophobicity (e.g., compounds 24 and 30 in FAAH inhibitor studies) .
- Polar Side Chains : Adding hydroxyl or amino groups to the N-phenyl ring enhances hydrogen bonding with water .
- Experimental Validation : Measure solubility via shake-flask method at pH 7.4 and correlate with logP values .
Q. How do metal complexes of this compound derivatives influence cytotoxic activity?
- Methodological Answer :
- Coordination Chemistry : Pd(II) and Pt(II) complexes exhibit enhanced cytotoxicity via DNA intercalation or enzyme inhibition. For example, palladium complexes with 5-alkyl-oxadiazolethiones show IC₅₀ values <10 µM in tumor cell lines .
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., phenoxy groups) improve cellular uptake, while electron-withdrawing groups stabilize metal-ligand bonds .
Q. What computational methods are used to predict the binding affinity of this compound-based FAAH inhibitors?
- Methodological Answer :
- Docking Studies : Lamarckian Genetic Algorithm (LGA) in AutoDock 3.0 predicts ligand-receptor interactions (e.g., FAAH active site) with RMSD <2.0 Å .
- Free Energy Calculations : Empirical scoring functions estimate ΔG of binding, validated against in vivo inhibition data (e.g., compound 12a with Ki* = 0.7 nM for MAO-B) .
Q. How do researchers address discrepancies between in vitro and in vivo activity data for oxadiazolone derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration. For example, 5-phenoxy derivatives show peripheral selectivity due to poor CNS uptake .
- Species-Specific Differences : Test compounds in multiple animal models (e.g., mice vs. rats) to account for FAAH isoform variability .
- Case Study : In vivo FAAH inhibition in mice at 30 mg/kg oral dose showed activity despite low in vitro potency, highlighting the role of prodrug activation .
Data Contradictions and Resolution
- Pd(II) vs. Pt(II) Complex Efficacy : While Pd(II) complexes demonstrate superior in vitro cytotoxicity, Pt(II) analogues often exhibit lower toxicity profiles, necessitating species-specific optimization .
- MAO-B vs. FAAH Selectivity : Substituent positioning (e.g., 3-aryl vs. 5-aryloxy groups) critically determines enzyme selectivity. For instance, 5-(2,4-difluorophenoxy) derivatives target FAAH, whereas 3-cyanoethyl groups favor MAO-B inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
